NPP1 Enzyme Inhibition Potency: A Direct Comparison of Biphenyl Oxazole Derivatives
Within a series of synthesized biphenyl oxazole derivatives, compound 3n (a specific derivative of the biphenyl oxazole class) demonstrated potent inhibition of the human NPP1 enzyme with an IC50 of 0.15 μM [1]. This is a key differentiator within the class, as other derivatives in the same study showed significantly lower potency or selectivity. For context, a different compound, NPP1-IN-1 (also a biphenyl oxazole derivative), exhibited an IC50 of 0.15 μM for NPP1 but a much higher IC50 of 40 μM for the related NPP3 enzyme, illustrating the potential for achieving selectivity within this scaffold [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Compound 3n: IC50 = 0.15 μM for NPP1 |
| Comparator Or Baseline | Other biphenyl oxazole derivatives in the study (e.g., 3f: IC50 = 0.17 μM for NPP3) and NPP1-IN-1 (IC50 = 40 μM for NPP3) |
| Quantified Difference | Compound 3n is a potent NPP1 inhibitor; NPP1-IN-1 shows >260-fold selectivity for NPP1 over NPP3 (0.15 μM vs. 40 μM). |
| Conditions | Assay conducted on human NPP1 enzyme using thymidine 5'-monophosphate para-nitrophenyl ester as an artificial substrate. |
Why This Matters
This data demonstrates that specific structural modifications within the biphenyl oxazole class can yield potent (nM range) and selective enzyme inhibitors, making 5-([1,1'-biphenyl]-4-yl)oxazole a valuable core scaffold for medicinal chemistry programs targeting NPP1-related disorders.
- [1] Ahmad H, Ullah S, Rahman F, Saeed A, Pelletier J, Sévigny J, Hassan A, Iqbal J. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. Eur J Med Chem. 2020 Dec 15;208:112759. View Source
- [2] NPP1-IN-1. PeptideDB. Bioactivity: IC50s of 0.15 μM and 40 μM for NPP1 and NPP3, respectively. View Source
